molecular formula C22H28O2 B14431809 2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol CAS No. 78163-91-4

2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol

Cat. No.: B14431809
CAS No.: 78163-91-4
M. Wt: 324.5 g/mol
InChI Key: ABKBXNJSEQBRAH-UHFFFAOYSA-N
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Description

2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. Common synthetic routes include:

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Assembly: The final step involves coupling the cyclohexyl and phenyl components under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Shares structural similarities but differs in the position and number of hydroxyl groups.

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.

Uniqueness

2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol is unique due to its combination of a phenyl ring, cyclohexyl ring, and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

78163-91-4

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[5-[2-(2-hydroxyphenyl)propan-2-yl]-2-methylcyclohexyl]phenol

InChI

InChI=1S/C22H28O2/c1-15-12-13-16(14-18(15)17-8-4-6-10-20(17)23)22(2,3)19-9-5-7-11-21(19)24/h4-11,15-16,18,23-24H,12-14H2,1-3H3

InChI Key

ABKBXNJSEQBRAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C2=CC=CC=C2O)C(C)(C)C3=CC=CC=C3O

Origin of Product

United States

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